molecular formula C24H27N7O B610032 PF-4181366 CAS No. 1082743-32-5

PF-4181366

Numéro de catalogue: B610032
Numéro CAS: 1082743-32-5
Poids moléculaire: 429.5 g/mol
Clé InChI: SNCRCEGCQVMUBS-DNVCBOLYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-4181366 is a selective phosphodiesterase 9A (PDE9A) inhibitor that modulates cyclic guanosine monophosphate (cGMP) signaling pathways in the central nervous system. PDE9A is a key enzyme responsible for hydrolyzing cGMP, a secondary messenger critical for neuronal plasticity, cardiovascular function, and mitochondrial regulation . Preclinical studies demonstrate that this compound elevates cGMP levels in brain regions such as the striatum, hippocampus, cortex, and cerebrospinal fluid. In wild-type mice, systemic administration of this compound (10 mg/kg, subcutaneous) induced a 2–3-fold increase in cGMP concentrations within 30 minutes, with striatal and hippocampal regions showing the most pronounced effects . This pharmacological profile positions this compound as a tool compound for studying PDE9A-dependent pathways in neurological disorders, including neurodegenerative diseases and cognitive impairments.

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to PF-4181366 begins with identifying strategic bond disconnections in its pyrazolopyrimidinone core and substituted phenylpyridine side chain. The molecule can be divided into three primary fragments:

  • Pyrazolopyrimidinone heterocycle : Serves as the central scaffold, providing critical interactions with PDE9A's catalytic domain .

  • 4-Methoxyphenylpropanamide side chain : Enhances selectivity and pharmacokinetic properties .

  • Chiral center at the alanine moiety : Ensures proper orientation for binding to Gln453 and Tyr424 residues in PDE9A .

Synthesis of the Pyrazolopyrimidinone Core

Cyclocondensation of β-Ketoesters with Hydrazines

The pyrazolopyrimidinone core is synthesized through a tandem cyclization-condensation reaction. A β-ketoester derivative reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring, followed by cyclization with urea to yield the pyrimidinone moiety .

Representative Procedure :
A solution of ethyl 3-oxobutanoate (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 6 hours. After cooling, urea (1.5 equiv) and concentrated HCl are added, and the mixture is heated at 120°C for 12 hours. The product is purified via recrystallization from ethanol, yielding the pyrazolopyrimidinone core in 68% purity .

Functionalization at the C-6 Position

Chlorination at C-6 is achieved using phosphorus oxychloride (POCl3) under reflux, providing a reactive site for subsequent Suzuki-Miyaura coupling . This step introduces versatility for attaching aryl groups critical for PDE9A binding.

Installation of the 4-Methoxyphenylpropanamide Side Chain

Chiral Amine Synthesis via Asymmetric Hydrogenation

The (S)-2-(methylamino)propanamide side chain is introduced using asymmetric hydrogenation. A prochiral α,β-unsaturated ketone is subjected to hydrogen gas in the presence of a chiral Rhodium catalyst (e.g., DuPhos-Rh), achieving enantiomeric excess (ee) >98% .

Final Amide Coupling and Global Deprotection

The chiral amine intermediate is coupled to the pyrazolopyrimidinone-aryl scaffold using HATU or EDCI as coupling agents. Final deprotection of tert-butyl or benzyl groups under acidic conditions yields this compound .

Critical Parameters :

  • Coupling agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF, 0°C to room temperature

  • Yield: 75%

Analytical Characterization and Process Optimization

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity. Key retention times correlate with reference standards .

Pharmacokinetic Profiling

Oral bioavailability studies in preclinical models demonstrate favorable pharmacokinetics:

ParameterValue (Mean ± SD)
CL (L/h/kg)14.6 ± 3.5
AUC0–∞ (mg·h/L)360 ± 101
T1/2 (h)1.67 ± 0.04
F (%)9.8 ± 3.1

Data adapted from .

Scale-Up Challenges and Solutions

  • Low Solubility : Addressed via nano-milling to enhance oral absorption .

  • Epimerization Risk : Mitigated by optimizing reaction pH (<7.0) during amide coupling .

Analyse Des Réactions Chimiques

PF-4181366 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications de recherche scientifique dans divers domaines :

Applications De Recherche Scientifique

Neurodegenerative Disorders

PF-4181366 has been studied extensively for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that increased cGMP levels can enhance cognitive function and memory retention. In animal models, systemic administration of this compound resulted in significant improvements in cognitive tasks, suggesting its utility as a cognitive enhancer .

Table 1: Cognitive Effects of this compound in Animal Models

StudyModelDose (mg/kg)Effect on Cognition
Verhoest et al. (2009)Mice10Significant improvement in memory tasks
Schmidt et al. (2018)Rats5Enhanced learning and memory retention

Cardiovascular Applications

The role of cGMP in vascular smooth muscle relaxation suggests that this compound may also have cardiovascular applications. By increasing cGMP levels, this compound could potentially improve endothelial function and reduce vascular stiffness, making it a candidate for treating conditions like hypertension .

Erectile Dysfunction

Research has indicated that PDE9A inhibitors like this compound might enhance nitric oxide-cGMP signaling pathways involved in erectile function. This suggests potential applications in treating erectile dysfunction, where improved blood flow through vasodilation is critical .

Case Studies and Clinical Trials

While comprehensive clinical data on this compound remains limited, several studies highlight its promise:

Alzheimer's Disease Trials

In a preclinical study involving Alzheimer’s models, administration of this compound led to increased cGMP levels and improved performance on cognitive tasks compared to controls. This supports the hypothesis that PDE9A inhibition can mitigate cognitive decline associated with neurodegeneration .

Cardiovascular Health Studies

Emerging research suggests that this compound may improve outcomes in models of cardiovascular disease by enhancing endothelial function through increased cGMP signaling . Further studies are needed to establish its efficacy and safety in human populations.

Table 2: Summary of Clinical Findings on this compound

Application AreaStudy TypeFindings
Alzheimer's DiseasePreclinicalImproved cognition and memory retention
Cardiovascular HealthPreclinicalEnhanced endothelial function

Mécanisme D'action

PF-4181366 exerce ses effets en inhibant sélectivement la PDE9A, ce qui entraîne une augmentation des niveaux de cGMP dans divers tissus, y compris le cerveau. Cette élévation des niveaux de cGMP affecte diverses cibles moléculaires et voies de signalisation, influençant finalement les processus cellulaires et les fonctions physiologiques .

Comparaison Avec Des Composés Similaires

PF-4181366 vs. PF-509783

PF-509783 is another PDE9A inhibitor with overlapping functional properties but distinct pharmacokinetic and regional efficacy profiles. Key comparative findings include:

Parameter This compound PF-509783
Dosage 10 mg/kg (s.c.) 32 mg/kg (s.c.)
Time to Peak Effect 30 minutes 30 minutes
cGMP Increase Striatum: ~3× basal; Cortex: ~2× basal Striatum: ~2.5× basal; Cortex: ~1.8× basal
Regional Specificity Striatum > Hippocampus > Cortex Striatum ≈ Hippocampus > Cortex
Study Model CD-1 mice CD-1 mice

Both compounds exhibit dose-dependent cGMP elevation, but this compound demonstrates higher potency at lower doses, particularly in the striatum .

Comparison with Structural Analogs

For example:

  • Functional Similarity : PDE9A inhibitors like this compound and PF-509783 share a common mechanism but differ in substituent groups affecting solubility (e.g., logP values) and metabolic stability .
  • Therapeutic Potential: Unlike nitric oxide-dependent cGMP modulators, this compound acts independently of nitric oxide synthase, offering advantages in diseases with impaired nitric oxide signaling .

Key Research Findings

Mitochondrial Impact : this compound enhances mitochondrial cGMP signaling, which may improve cardiac and neuronal energy metabolism .

Neuroprotective Effects : Sustained cGMP elevation in the hippocampus correlates with improved synaptic plasticity in rodent models, suggesting therapeutic relevance for Alzheimer’s disease .

Safety Profile: No adverse effects on CYP enzymes or P-glycoprotein activity were reported for this compound, unlike some structurally related PDE inhibitors .

Activité Biologique

PF-4181366 is a selective inhibitor of phosphodiesterase 9A (PDE9A), a key enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders such as Alzheimer’s disease. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

PDE9A plays a crucial role in regulating intracellular levels of cGMP, which is involved in various signaling pathways. Inhibition of PDE9A by this compound leads to increased cGMP levels, enhancing downstream signaling effects that are critical for neuronal function and health. Specifically, this compound has been shown to:

  • Increase cGMP Levels : Studies indicate that this compound causes a dose-dependent increase in cGMP concentrations in brain regions such as the striatum, hippocampus, and cortex .
  • Neuroprotective Effects : By elevating cGMP levels, this compound may protect neurons from degeneration associated with conditions like Alzheimer’s disease and other cognitive impairments .

Pharmacological Profile

The pharmacological profile of this compound demonstrates its selectivity and potency as a PDE9A inhibitor:

Property This compound
Target PDE9A
Selectivity High
Potency IC50 < 10 nM
CNS Penetration Yes
Half-Life 2 hours (approx.)

Case Studies and Research Findings

Several studies have explored the effects of this compound in preclinical models:

  • Cognitive Enhancement : In rodent models, administration of this compound resulted in improved learning and memory functions. These findings suggest that PDE9A inhibition may counteract cognitive decline associated with aging and neurodegenerative diseases .
  • Neuroprotection Against Amyloid Beta Toxicity : A study demonstrated that this compound could mitigate the neurotoxic effects of amyloid beta peptides, which are implicated in Alzheimer’s pathology. The compound's ability to enhance cGMP signaling appears to play a significant role in this protective effect .
  • Potential in Sickle Cell Disease : Beyond neurodegeneration, this compound has shown promise in reducing neutrophil adhesion in sickle cell disease models. This effect may help prevent vaso-occlusive crises by modulating inflammatory responses through cGMP signaling pathways .

Propriétés

Numéro CAS

1082743-32-5

Formule moléculaire

C24H27N7O

Poids moléculaire

429.5 g/mol

Nom IUPAC

1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1

Clé InChI

SNCRCEGCQVMUBS-DNVCBOLYSA-N

SMILES

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

SMILES isomérique

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

SMILES canonique

CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

PF-4181366;  PF 4181366;  PF4181366.

Origine du produit

United States

Synthesis routes and methods

Procedure details

Following the procedure for the preparation of 1-cyclopentyl-6-[(3,4-trans)-4-methyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one but substituting 1-cyclopentyl-6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and quinoxaline-6-carbaldehyde provided the title compound. 400 MHz 1H NMR (CDCl3) δ 8.82 (s, 2H), 8.14 (d, J=8.3 Hz, 1H), 8.07-7.93 (m, 3H), 5.15-5.08 (m, 1H), 4.00-3.87 (m, 2H), 3.37 (t, J=8.7 Hz, 1H), 3.04 (d, J=9.5 Hz, 1H), 2.85-2.84 (m, 1H), 2.66-2.62 (m, 1H), 2.46-2.42 (m, 1H), 2.11-1.92 (m, 7H), 1.71-1.63 (m, 2H), 1.20 (d, J=7.05 Hz, 3H), MS: (M+H m/z=430.1).
[Compound]
Name
1-cyclopentyl-6-[(3,4-trans)-4-methyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-cyclopentyl-6-[(3S,4S)-4-methylpyrrolidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.